molecular formula C20H21F3N6O B11141408 1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide

1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide

Cat. No.: B11141408
M. Wt: 418.4 g/mol
InChI Key: FFGRNHOJLHGDMP-UHFFFAOYSA-N
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Description

1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide is a complex organic compound that features a combination of pyrimidine, benzimidazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the benzimidazole derivative, which is then coupled with a pyrimidine derivative under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and benzimidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarboxamide: This compound shares a similar structure but lacks the benzimidazole moiety.

    1-(2-{[4-(Trifluoromethyl)-2-pyrimidinyl]amino}ethyl)-3-piperidinecarboxamide: This compound has a similar core structure but different functional groups.

Uniqueness

1-(2-pyrimidinyl)-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}-3-piperidinecarboxamide is unique due to the presence of the trifluoromethyl group and the combination of pyrimidine, benzimidazole, and piperidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21F3N6O

Molecular Weight

418.4 g/mol

IUPAC Name

1-pyrimidin-2-yl-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H21F3N6O/c21-20(22,23)18-27-15-6-1-2-7-16(15)29(18)12-10-24-17(30)14-5-3-11-28(13-14)19-25-8-4-9-26-19/h1-2,4,6-9,14H,3,5,10-13H2,(H,24,30)

InChI Key

FFGRNHOJLHGDMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F

Origin of Product

United States

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